molecular formula C18H25ClN2O5S B049391 Amosulalol hydrochloride CAS No. 70958-86-0

Amosulalol hydrochloride

Cat. No.: B049391
CAS No.: 70958-86-0
M. Wt: 416.9 g/mol
InChI Key: JRVCPDVOFCWKAG-UHFFFAOYSA-N
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Scientific Research Applications

YM-09538 has several scientific research applications:

Mechanism of Action

Mode of Action

Amosulalol hydrochloride acts as an antagonist to both α1- and β1-adrenoceptors . By blocking these receptors, it inhibits the action of catecholamines, particularly adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. This results in a decrease in blood pressure and heart rate .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . After intravenous administration, the plasma concentration of the drug declined biphasically, with a terminal half-life of 1.1 hours . The maximum plasma concentrations were reached at 0.25 hours after oral administration, and then declined with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% . The area under the plasma concentration curve increased more than proportionally to the dose, suggesting metabolic saturation .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . This is achieved through its α1-blocking activity, which reduces vasoconstriction, and its β1-blocking action, which reduces heart rate . This dual action makes it effective in the treatment of hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism and excretion can be affected by the physiological state of the liver and kidneys . Furthermore, its efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other drugs .

Safety and Hazards

Amosulalol hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

The synthesis of YM-09538 involves several steps. The condensation of 2-methoxyphenol with ethylene oxide produces 2-(2-methoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(2-methoxyphenoxy)ethyl chloride. The reaction of this compound with benzylamine forms N-[2-(2-methoxyphenoxy)ethyl]benzylamine. This intermediate is then condensed with 2-methyl-5-bromoacetylbenzenesulfonamide to afford N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine. The final steps involve reduction with sodium borohydride and debenzylation by hydrogenation with hydrogen over palladium on carbon .

Chemical Reactions Analysis

YM-09538 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.

    Substitution: The compound undergoes substitution reactions, particularly during its synthesis when intermediates are formed by substituting different functional groups. Common reagents used in these reactions include thionyl chloride, sodium borohydride, and hydrogen over palladium on carbon.

Comparison with Similar Compounds

YM-09538 is compared with its stereoisomers and the corresponding desoxy derivative, YM-11133. The stereoisomers of YM-09538 exhibit different potencies at α1, α2, β1, and β2 adrenoceptors. YM-11133, the desoxy derivative, shows similar adrenoceptor blocking properties but with varying potencies. The unique aspect of YM-09538 is its dual inhibition of both α1 and β1-adrenergic receptors, which distinguishes it from other compounds that may only target one type of receptor .

Properties

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918277
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-86-0, 93633-92-2
Record name Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 09538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amosulalol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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